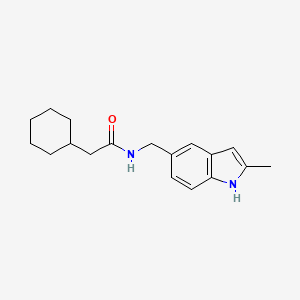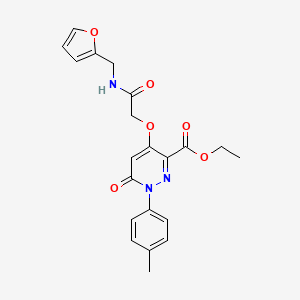
1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Similarly, the synthesis of N-substituted benzimidazole derivatives can be achieved through alkylation reactions, as demonstrated in the study of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone . These methods could potentially be adapted for the synthesis of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the novel compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized using FT-IR, NMR, and X-ray diffraction methods . These techniques could be employed to determine the molecular structure of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be complex, as seen in the kinetics and mechanism of transformation reactions involving S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide . Understanding the chemical reactions of similar compounds can provide insights into the reactivity of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, including potential catalytic processes and reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For example, the study of pyrrole derivatives synthesized from 1-methyl-3-(cyanomethyl)benzimidazolium bromide revealed their minimal phytotoxicity and varying degrees of toxicity to aquatic organisms . These properties are important for assessing the safety and environmental impact of new compounds, including 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
Synthesis and Toxicity Evaluation
Synthesis and Evaluation of Pyrrole Derivatives : A study explored the synthesis of new pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, aiming to develop new calcium channel blockers. These derivatives were synthesized via a one-pot reaction, demonstrating promising biological activity and low acute toxicity, indicating their potential for further pharmacological exploration (Ivan et al., 2021).
Biological Evaluation of Derivatives
Antimicrobial Activity of Coumarin Derivatives : Research on coumarin derivatives showed that they could be synthesized through reactions involving compounds like 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones, displaying antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Al-Haiza et al., 2003).
Chemical Transformations and Biological Activities
Synthesis and Characterization of Benzamide Derivatives : A study reported the synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, highlighting their structural properties through NMR, FT-IR, and LC-MS analysis. This foundational work supports the exploration of these compounds for various biological applications (Achugatla et al., 2017).
Luminescent Properties and Coordination Polymers
Luminescent Properties of Organoplatinum(II) Complexes : Research into 2-(2'-pyridyl)benzimidazole derivative ligands and their organoplatinum(II) complexes unveiled their blue luminescent properties and the transition to orange luminescence in mononuclear and polynuclear complexes. This study suggests their potential use in materials science, particularly in developing luminescent materials (Liu et al., 2005).
Coordination Chemistry and Sensor Development
Copper(II) Complex as a Fluorescent Sensor for Dopamine : A copper(II) complex derived from a benzimidazole-based ligand demonstrated significant potential as a fluorescent sensor for dopamine, showcasing a high association constant. This highlights the compound's utility in detecting biologically relevant molecules, paving the way for advances in biochemical sensing technologies (Khattar & Mathur, 2013).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFLZLSHCKYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)



![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
